1,3-Dicyclohexylurea
Overview
Description
1,3-Dicyclohexylurea is an organic compound classified as a urea derivative. It is known for its role as a potent inhibitor of soluble epoxide hydrolase, an enzyme involved in the metabolism of epoxyeicosatrienoic acids.
Mechanism of Action
1,3-Dicyclohexylurea (DCU) is a potent and selective inhibitor of soluble epoxide hydrolase (sEH), a key enzyme involved in the metabolism of fatty acids . This article will cover the target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment of DCU.
Target of Action
The primary target of DCU is soluble epoxide hydrolase (sEH) . sEH is an enzyme that plays a crucial role in the metabolism of fatty acids. By inhibiting sEH, DCU can influence the levels of certain fatty acids in the body .
Mode of Action
DCU interacts with sEH by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition leads to an increase in the levels of epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid .
Biochemical Pathways
The inhibition of sEH by DCU affects the arachidonic acid metabolic pathway. Arachidonic acid is converted into EETs by the action of cytochrome P450 enzymes. Under normal conditions, sEH would metabolize EETs into less active diols. The inhibition of seh by dcu leads to an increase in eet levels .
Pharmacokinetics
The pharmacokinetic properties of DCU are influenced by its poor aqueous solubility, which poses a challenge for in vivo dosing . To overcome this, a nanosuspension formulation of DCU has been developed to support oral, intravenous bolus, and intravenous infusion dosing . This formulation maintains DCU free plasma levels above the sEH IC50, demonstrating that formulation technology can accelerate in vivo evaluation of new targets .
Result of Action
The inhibition of sEH by DCU and the subsequent increase in EET levels have several effects. Notably, DCU has been shown to reduce blood pressure in hypertensive preclinical animal models .
Action Environment
The action of DCU can be influenced by various environmental factors. For instance, the poor aqueous solubility of DCU can affect its bioavailability and efficacy . Additionally, the stability of DCU may be affected under high temperature or strong acidic conditions .
Preparation Methods
1,3-Dicyclohexylurea can be synthesized through several methods:
Reaction of Cyclohexylamine and S,S-Dimethyl Dithiocarbonate: This method involves the reaction of cyclohexylamine with S,S-dimethyl dithiocarbonate, resulting in the formation of this compound.
Industrial Production: In industrial settings, this compound can be produced using anionic functional ionic liquids to absorb carbon dioxide, which then reacts with cyclohexylamine under mild conditions to yield the desired product.
Chemical Reactions Analysis
1,3-Dicyclohexylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: It can participate in substitution reactions with various reagents, resulting in the formation of substituted urea derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
1,3-Dicyclohexylurea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other urea derivatives.
Comparison with Similar Compounds
1,3-Dicyclohexylurea can be compared with other urea derivatives, such as:
N,N’-Dicyclohexylcarbodiimide: This compound is used as a coupling reagent in peptide synthesis and shares structural similarities with this compound.
N,N’-Diisopropylurea: Another urea derivative with different substituents, used in various organic synthesis reactions.
N,N’-Dicyclohexylthiourea: Similar in structure but contains sulfur instead of oxygen, leading to different reactivity and applications.
This compound stands out due to its potent inhibition of soluble epoxide hydrolase and its potential therapeutic applications in treating hypertension.
Properties
IUPAC Name |
1,3-dicyclohexylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h11-12H,1-10H2,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFXKUOMJKEIND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062366 | |
Record name | 1,3-Dicyclohexylurea | |
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Molecular Weight |
224.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
Record name | N,N'-Dicyclohexylurea | |
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CAS No. |
2387-23-7 | |
Record name | N,N′-Dicyclohexylurea | |
Source | CAS Common Chemistry | |
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Record name | 1,3-Dicyclohexylurea | |
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Record name | 1,3-Dicyclohexylurea | |
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Record name | 1,3-Dicyclohexylurea | |
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Record name | Urea, N,N'-dicyclohexyl- | |
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Record name | 1,3-Dicyclohexylurea | |
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Record name | 1,3-dicyclohexylurea | |
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Record name | 1,3-DICYCLOHEXYLUREA | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological target of DCU?
A1: DCU acts as a potent inhibitor of soluble epoxide hydrolase (sEH). []
Q2: What are the downstream effects of DCU inhibiting sEH?
A2: Inhibiting sEH with DCU leads to increased plasma levels of epoxyeicosatrienoic acids (EETs), specifically 14,15-EET, while decreasing plasma levels of the less active dihydroxyeicosatrienoic acids (DHETs), particularly 14,15-DHET. [] This shift in eicosanoid balance contributes to DCU's antihypertensive effects. [, ]
Q3: What is the molecular formula and weight of DCU?
A3: DCU has a molecular formula of C13H24N2O and a molecular weight of 224.34 g/mol.
Q4: Which spectroscopic techniques are commonly used to characterize DCU?
A4: Commonly employed techniques include IR, 1H NMR, 13C NMR, and HRMS. [] X-ray crystallography has also been used to determine the crystal structure of DCU and its derivatives. [, , , , ]
Q5: Are there any known material compatibility issues with DCU?
A5: While specific material compatibility data is limited in the provided research, DCU is generally compatible with organic solvents. [, , ]
Q6: What are the applications of DCU in chemical synthesis?
A6: DCU can be recycled to synthesize DCC, which is a valuable reagent in organic synthesis. [, ] It has also been explored as a building block in the synthesis of various organic compounds, including peptide mimetics. [, , ]
Q7: Have computational methods been employed to study DCU?
A7: Yes, density functional theory (DFT) calculations have been used to investigate the electronic structure, spectroscopic properties, and reactivity of DCU derivatives. []
Q8: Are there any QSAR models developed for DCU derivatives?
A8: While specific QSAR models are not mentioned in the provided research, the studies highlight the potential for developing such models to explore structure-activity relationships, particularly for DCU derivatives with potential biological activity. [, ]
Q9: How do structural modifications of DCU impact its activity?
A9: Research on 17β-acylurea-4-aza-5α-androstan-3-one derivatives, which are structurally related to DCU, indicates that modifications to the acylurea moiety can significantly influence their inhibitory potency against testosterone 5α-reductase. [] For example, introducing specific substituents like isopropyl groups can enhance activity. []
Q10: What strategies have been explored to improve the stability and solubility of DCU?
A10: Formulating DCU as a nanosuspension using wet milling has proven effective in enhancing its solubility and bioavailability, overcoming its inherent low aqueous solubility. [] This approach facilitates oral delivery and enhances its therapeutic potential. []
Q11: What is known about the ADME profile of DCU?
A11: Studies in animals show that DCU is rapidly degraded in plasma. [] Following biotransformation, it is primarily excreted through the kidneys. [] Oral administration of a DCU nanosuspension in rats resulted in significantly higher plasma exposures compared to unmilled DCU. []
Q12: What is the in vivo efficacy of DCU in preclinical models?
A12: In rats chronically infused with angiotensin II, oral administration of a DCU nanosuspension for four days significantly lowered blood pressure by nearly 30 mmHg. [] This antihypertensive effect is attributed to its sEH inhibitory activity, leading to increased plasma 14,15-EET levels and decreased 14,15-DHET levels. []
- DCU can be formed as an unexpected byproduct in peptide coupling reactions using DCC. [, ]
- The thermal dissociation of DCU has been studied in various solvents. []
- DCU can be used as a building block in the synthesis of supramolecular structures. [, , ]
- DCU derivatives have shown potential as testosterone 5α-reductase inhibitors. []
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